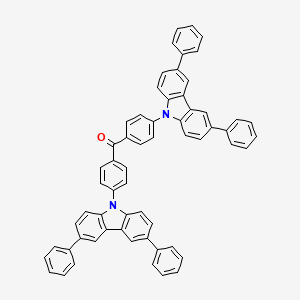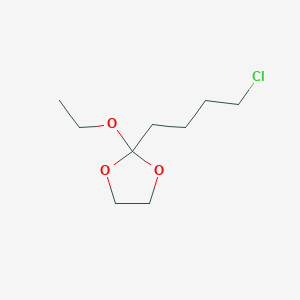![molecular formula C18H18O12 B14114892 1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)
1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene is a complex organic compound characterized by the presence of three 2-oxo-1,3-dioxolan-4-yl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene typically involves the esterification of 1,3,5-trihydroxybenzene with 2-oxo-1,3-dioxolan-4-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
化学反应分析
Types of Reactions
1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, facilitated by the electron-withdrawing nature of the 2-oxo-1,3-dioxolan-4-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.
作用机制
The mechanism of action of 1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene involves its interaction with various molecular targets. The compound’s electron-withdrawing groups can influence its reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
相似化合物的比较
Similar Compounds
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 1,3,5-Tris(4-aminophenoxy)benzene
- 1,3,5-Tris(4-pyridyl)benzene
Uniqueness
1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
属性
分子式 |
C18H18O12 |
|---|---|
分子量 |
426.3 g/mol |
IUPAC 名称 |
4-[[3,5-bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H18O12/c19-16-25-7-13(28-16)4-22-10-1-11(23-5-14-8-26-17(20)29-14)3-12(2-10)24-6-15-9-27-18(21)30-15/h1-3,13-15H,4-9H2 |
InChI 键 |
ZXBFDLXRUFWDLP-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)O1)COC2=CC(=CC(=C2)OCC3COC(=O)O3)OCC4COC(=O)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


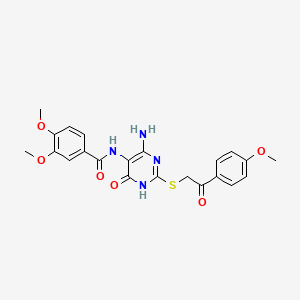
![trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate](/img/structure/B14114814.png)
![(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14114821.png)
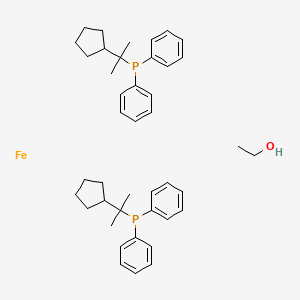
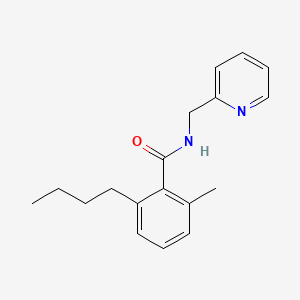
![[(1S)-1-[(5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] benzoate](/img/structure/B14114838.png)
![6-[2-[3-(4-Fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B14114842.png)
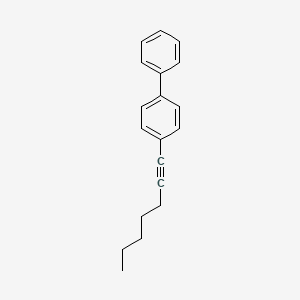
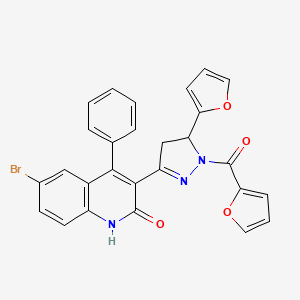
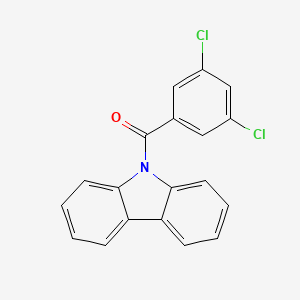
![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)
